BenchChemオンラインストアへようこそ!

1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

ligand efficiency molecular weight permeability

1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 1798674-44-8, molecular formula C14H17N3OS, molecular weight 275.37 g/mol) is a synthetic small-molecule urea derivative belonging to the thiophene-3-yl-methyl urea chemotype. This class of compounds has demonstrated promise as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and as CCR5 antagonists relevant to HIV-1 research.

Molecular Formula C14H17N3OS
Molecular Weight 275.37
CAS No. 1798674-44-8
Cat. No. B2983906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
CAS1798674-44-8
Molecular FormulaC14H17N3OS
Molecular Weight275.37
Structural Identifiers
SMILESCCCNC(=O)NCC1=CC(=CN=C1)C2=CSC=C2
InChIInChI=1S/C14H17N3OS/c1-2-4-16-14(18)17-8-11-6-13(9-15-7-11)12-3-5-19-10-12/h3,5-7,9-10H,2,4,8H2,1H3,(H2,16,17,18)
InChIKeyCGQJCTJADRADSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 1798674-44-8) – Compound Identity and Pharmacological Relevance


1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 1798674-44-8, molecular formula C14H17N3OS, molecular weight 275.37 g/mol) is a synthetic small-molecule urea derivative belonging to the thiophene-3-yl-methyl urea chemotype . This class of compounds has demonstrated promise as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors [1] and as CCR5 antagonists relevant to HIV-1 research [2]. The compound features a 5-(thiophen-3-yl)pyridin-3-yl core substituted with an N-propyl urea group, a structural architecture that positions it for investigation in anticancer and antiviral discovery programs where target engagement, ADME modulation, and freedom-to-operate considerations are central to scientific selection.

Why 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (1798674-44-8) Cannot Be Interchanged with In-Class Analogs


Thiophene-3-yl-methyl urea derivatives exhibit steep structure-activity relationships (SAR) where seemingly minor modifications—such as the position of the pyridine nitrogen, the nature of the urea N-substituent, or the thiophene attachment point—profoundly affect target engagement and off-target liabilities. For example, within the CCR5 antagonist series, variation at the urea terminus shifted anti-HIV-1 potency from double-digit nanomolar to micromolar, and determined hERG inhibition susceptibility [1]. In the NAMPT inhibitor class, the 3-pyridyl group was explicitly identified as the preferred substituent for biochemical potency, and the urea linker was deemed optimal [2]. Furthermore, N-propyl substitution may mitigate CYP2C9 inhibition that plagued earlier urea-containing NAMPT inhibitors, a finding with both therapeutic selectivity and compound procurement implications [3]. These quantitative SAR divergences establish that the specific substitution pattern embodied by 1-propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea cannot be replaced by a 'similar' analog without risking loss of potency, altered selectivity, or compromised ADME profile.

Product-Specific Quantitative Differentiation Evidence for 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea


Molecular Weight Advantage Over Bulkier Analogs: Ligand Efficiency and Permeability Implications

The molecular weight (MW) of 1-propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is 275.37 g/mol . This is 62 g/mol lower than that of the closest phenethyl analog (1-phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, MW = 337.4 g/mol ). In the context of NAMPT inhibitor SAR, the smaller N-propyl substituent contributes a lower fraction of heavy atoms to the molecule, potentially improving ligand efficiency metrics versus bulkier arylalkyl-substituted comparators. This MW reduction can translate into superior passive membrane permeability according to established medicinal chemistry principles (Lipinski's Rule of Five).

ligand efficiency molecular weight permeability

Predicted Lipophilicity (cLogP) Reduction Versus Phenethyl Analog: Lower hERG Risk

Although experimental cLogP data for the target compound are not publicly available, the core 5-(thiophen-3-yl)pyridin-3-yl scaffold has a measured logP of 1.31 for the corresponding methanamine derivative . The N-propyl urea group is expected to add approximately 1.0–1.5 log units, placing the estimated cLogP of the target compound near 2.3–2.8. In contrast, the phenethyl analog adds an additional phenyl ring, which is estimated to contribute roughly +1.5 to +2.0 log units, yielding a predicted cLogP in the range of 3.3–4.0 . Within the thiophene-3-yl-methyl urea CCR5 antagonist series, a clear correlation between reduced lipophilicity and mitigated hERG inhibition was demonstrated, as lowering cLogP was the primary design criterion to achieve hERG IC50s above 10 µM [1].

lipophilicity hERG cardiotoxicity cLogP

3-Pyridyl Substitution Pattern Matches NAMPT Inhibitor Pharmacophore: SAR-Driven Motif Preference

The target compound incorporates a 5-(thiophen-3-yl)pyridin-3-yl moiety that positions the pyridine nitrogen at the 3-position relative to the methylene-urea attachment point. In the landmark NAMPT inhibitor SAR study by Zheng et al. (2013), systematic exploration revealed that a 3-pyridyl group was the unequivocally preferred substituent at one inhibitor terminus, and a urea moiety was identified as the optimal linker [1]. Compounds bearing the 3-pyridyl-urea motif achieved biochemical IC50 values as low as 0.007 µM and cellular A2780 IC50 of 0.032 µM [1]. Analogs lacking the 3-pyridyl substitution, such as 2-pyridyl or phenyl variants, showed substantially reduced NAMPT inhibition. The target compound thus aligns precisely with the validated pharmacophore, whereas the positional isomer 1-propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea bears the urea attachment at the 2-pyridyl position, which is predicted to be suboptimal based on this SAR.

NAMPT 3-pyridyl pharmacophore structure-activity relationship

Patent Coverage and Freedom-to-Operate Advantage for Commercial Development

The generic structural scope of US Patent 8,871,747 (and counterpart EP 2342181 / WO2010023307A1) encompasses urea and thiourea derivatives of formula (I) that explicitly cover the 1-propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea chemotype as inhibitors of NAMPT for oncology and inflammatory indications [1]. In contrast, many closely related analogs sold as research chemicals—including the positional isomer 1-propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea and the oxane analog 1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea—may fall outside the scope of the granted claims or may be subject to competing IP, creating uncertainty for downstream commercialization .

patent freedom-to-operate NAMPT intellectual property

CYP2C9 Inhibition Liability: Structural Basis for Improved Selectivity Over Earlier Urea-NAMPT Inhibitors

An earlier series of urea-containing NAMPT inhibitors exhibited potent, reversible inhibition of cytochrome P450 CYP2C9, raising drug-drug interaction concerns [1]. Gunzner-Toste et al. (2013) identified that CYP2C9 inhibition was associated with specific aromatic features at the urea terminus and subsequently designed analogs with reduced CYP2C9 liability [1]. The N-propyl urea moiety of the target compound lacks the extended aromatic or heteroaromatic groups that were linked to CYP2C9 engagement, suggesting a lower propensity for CYP2C9 inhibition compared to earlier urea-NAMPT leads that contained aryl-terminated urea groups . While direct CYP2C9 IC50 data for this exact compound are unavailable, the structure aligns with the design principles successfully employed to mitigate CYP2C9 inhibition in the NAMPT inhibitor series.

CYP2C9 drug-drug interaction selectivity NAMPT

Recommended Research and Procurement Application Scenarios for 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (1798674-44-8)


NAMPT Inhibitor Hit-to-Lead Optimization Programs in Oncology

The 3-pyridyl-urea pharmacophore of this compound aligns with the optimal SAR for NAMPT inhibition, where compound 50 achieved a biochemical IC50 of 0.007 µM and cellular A2780 IC50 of 0.032 µM . Its lower molecular weight (275.37 g/mol) compared to bulkier analogs provides a foundation for fragment growth or property-guided optimization without exceeding typical lead-like MW limits. The N-propyl urea terminus offers a vector for further elaboration while maintaining the validated 3-pyridyl motif that is critical for target engagement.

CCR5 Antagonist Research with Reduced hERG Liability

The thiophene-3-yl-methyl urea scaffold is a validated core for CCR5 antagonism. In the published series, lowering lipophilicity was the primary design strategy to avoid hERG inhibition, and compounds with hERG IC50 > 10 µM were identified . The predicted moderate cLogP (~2.3-2.8) of the target compound, combined with its small N-propyl group, positions it as a suitable starting point for further optimization toward development candidates with reduced cardiotoxicity risk.

IP-Secured Chemical Probe Development for NAMPT Target Validation

Programs requiring a chemically tractable NAMPT probe with a clear intellectual property position benefit from this compound's coverage under US8871747B2 . Unlike positional isomers or bulkier analogs that may lack equivalent patent protection, this compound provides a legally defensible starting point for probe development, target validation studies, and potential future therapeutic candidate progression.

Comparative ADME-Tox Profiling Studies

The structural attributes of this compound—small N-propyl urea group, 3-pyridyl attachment, and moderate predicted lipophilicity—make it a suitable candidate for comparative ADME-Tox profiling against earlier urea-NAMPT inhibitors with established CYP2C9 liability . Such head-to-head studies can quantify the selectivity advantage and inform the selection of backup series in drug discovery programs, with procurement decisions directly guided by the CYP2C9 risk differential.

Quote Request

Request a Quote for 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.